2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile
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Overview
Description
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a chloro and ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with acetonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile
- 2-(4-Chloro-1-phenyl-1H-pyrazol-3-yl)acetonitrile
- 2-(4-Chloro-1-propyl-1H-pyrazol-3-yl)acetonitrile
Uniqueness
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for further research and development .
Properties
CAS No. |
1310379-32-8 |
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Molecular Formula |
C7H8ClN3 |
Molecular Weight |
169.61 |
IUPAC Name |
2-(4-chloro-1-ethylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C7H8ClN3/c1-2-11-5-6(8)7(10-11)3-4-9/h5H,2-3H2,1H3 |
InChI Key |
BLDFUEFGAYTQIW-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)CC#N)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)CC#N)Cl |
Origin of Product |
United States |
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